molecular formula C20H16O7 B11041284 methyl 3-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

methyl 3-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

Cat. No.: B11041284
M. Wt: 368.3 g/mol
InChI Key: CEHRWCIZNWARRG-UHFFFAOYSA-N
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Description

methyl ferulate , belongs to the class of cinnamic acid esters. Its chemical formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol . This compound is naturally found in various plant sources, including fruits, vegetables, and grains.

Preparation Methods

Synthesis Routes::

    Esterification: Methyl ferulate can be synthesized via esterification of ferulic acid (4-hydroxy-3-methoxycinnamic acid) with methanol. The reaction typically occurs under acidic conditions.

    Industrial Production: While industrial-scale production methods may vary, the esterification process remains the key step. Optimization of reaction conditions, catalysts, and purification techniques ensures efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Methyl ferulate can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the ester moiety can yield the corresponding alcohol.

    Substitution: Substitution reactions may occur at the phenolic hydroxyl group or the methoxy group.

Common Reagents and Conditions::

    Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products::
  • Esterification yields methyl ferulate.
  • Oxidation produces various derivatives, such as hydroxylated or carboxylated compounds.

Scientific Research Applications

Methyl ferulate finds applications across disciplines:

    Chemistry: As a model compound for studying esterification reactions.

    Biology: Investigated for its antioxidant properties and potential health benefits.

    Medicine: Explored for its anti-inflammatory and anticancer effects .

    Industry: Used in cosmetics, food additives, and natural product formulations.

Mechanism of Action

The precise mechanism of methyl ferulate’s effects varies depending on the context. It may modulate cellular signaling pathways, interact with enzymes, or influence gene expression. Further research is needed to elucidate specific targets.

Comparison with Similar Compounds

Methyl ferulate stands out due to its unique furochromene structure. Similar compounds include other cinnamic acid derivatives like caffeic acid, coumaric acid, and sinapic acid.

Properties

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

methyl 3-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C20H16O7/c1-24-14-9-10(7-8-12(14)21)15-16-17(27-18(15)20(23)25-2)11-5-3-4-6-13(11)26-19(16)22/h3-9,15,18,21H,1-2H3

InChI Key

CEHRWCIZNWARRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)OC)O

Origin of Product

United States

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